Methyl 3-amino-6-fluoro-2-methylbenzoate

Description

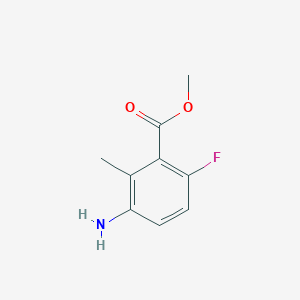

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-amino-6-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLVXDCQEQNQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211531 | |

| Record name | Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848678-60-4 | |

| Record name | Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848678-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-amino-6-fluoro-2-methylbenzoate typically involves:

- Starting from appropriately substituted methyl benzoate derivatives.

- Introduction of fluorine at the 6-position.

- Amination at the 3-position.

- Control of methyl substitution at the 2-position.

The key challenge is the selective fluorination and amination without affecting other substituents, often achieved through diazotization and nucleophilic substitution or catalytic amination methods.

Preparation via Diazonium Salt and Hexafluorophosphoric Acid (Fluorination Step)

A closely related preparation method for a positional isomer, 5-bromo-3-fluoro-2-methylbenzoate, provides insight into fluorination strategies applicable to this compound. The method involves:

- Starting with 2-methyl-3-amino substituted benzoic acid methyl ester.

- Diazotization using sodium nitrite in the presence of hexafluorophosphoric acid in a sulfuric acid solvent system.

- Post-treatment involving decomposition in 1,2-dichlorobenzene at elevated temperatures to yield the fluoro-substituted benzoate ester.

This method avoids chlorinated byproducts by using sulfuric acid as the solvent and hexafluorophosphoric acid as the fluorine source, providing mild reaction conditions and high yields (around 88.9%) with high purity (98% GCMS).

| Step | Conditions |

|---|---|

| Diazotization | 2-methyl-3-amino-benzoate methyl ester + NaNO2 + hexafluorophosphoric acid in H2SO4 at 0 to -10 °C |

| Post-treatment | Heating with 1,2-dichlorobenzene at 130-135 °C until solid decomposes |

| Purification | Column chromatography using petroleum ether washing |

| Yield and Purity | Yield ~88.9%, Purity 98% (GCMS) |

This approach can be adapted for the 6-fluoro substitution by starting from the corresponding 3-amino-6-fluoro-2-methylbenzoate precursor.

Amination via Catalytic Ammoniation of Chlorobenzoates

The preparation of 3-methyl-2-aminobenzoic acid, a structurally related compound, involves:

- Chlorination of m-xylene to produce 2-chloro-m-xylene.

- Catalytic oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid.

- Ammoniation under alkaline conditions with copper catalysts and ammonia gas to replace the chlorine with an amino group.

This method uses copper catalysts (e.g., cuprous chloride), sodium carbonate as a base, and solvents such as DMSO, heating to 120-150 °C for several hours to achieve amination with yields around 88.6%.

Summary of Conditions for Amination:

| Step | Reagents/Conditions |

|---|---|

| Ammoniation | 3-methyl-2-chlorobenzoic acid + ammonia gas + cuprous chloride + sodium carbonate in DMSO |

| Temperature | 120-150 °C |

| Reaction Time | 3-6 hours |

| Yield | ~88.6% |

This catalytic amination can be adapted for this compound by starting from the corresponding 6-fluoro-2-chlorobenzoate intermediates.

Comparative Table of Key Preparation Steps

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination | Diazotization with hexafluorophosphoric acid and NaNO2 | H2SO4 solvent, 0 to -10 °C, post-treatment in 1,2-dichlorobenzene | ~88.9 | Avoids chlorinated byproducts, mild conditions |

| Amination | Catalytic ammoniation of chlorobenzoate | CuCl, Na2CO3, NH3 gas, DMSO, 120-150 °C, 3-6 h | ~88.6 | Copper-catalyzed nucleophilic aromatic substitution |

| Oxidation (if needed) | Catalytic oxidation of chloromethylbenzenes to chlorobenzoates | Acetic acid solvent, sodium acetate catalyst, H2O2 oxidant, ~90 °C | >90 | High yield oxidation step for intermediate preparation |

Research Findings and Notes

- The use of hexafluorophosphoric acid in diazotization for fluorination is advantageous due to cost reduction, mild reaction conditions, and high product purity.

- Catalytic amination with copper catalysts is an efficient method for introducing the amino group at the desired position, with good yields and operational simplicity.

- The choice of solvent and temperature control is critical to avoid side reactions and achieve high selectivity.

- Purification typically involves column chromatography and recrystallization to ensure high purity for further applications.

- No direct preparation method specifically naming this compound was found in the reviewed literature; however, the above methods are the most relevant and adaptable for its synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Comparison Points

Substituent Effects on Reactivity and Stability Fluorine vs. Methoxy Groups: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., Methyl 3-amino-6-fluoro-2-methoxybenzoate) . Methoxy groups may increase steric hindrance but improve solubility.

Functional Diversity in Agrochemicals Sulfonylurea derivatives (e.g., triflusulfuron and metsulfuron methyl esters) incorporate triazine and sulfonyl groups, enabling herbicidal activity through acetolactate synthase inhibition . In contrast, this compound lacks these moieties, suggesting divergent applications.

Synthetic Complexity and Yield The target compound’s synthesis achieves high yields (95–96%) via optimized esterification , whereas diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are typically isolated from natural sources with lower synthetic efficiency .

Physical Properties Molecular Weight: The compound’s low molecular weight (183.18 g/mol) contrasts with larger agrochemicals (e.g., triflusulfuron methyl ester, 408.29 g/mol), impacting bioavailability and formulation. Polarity: The amino and fluorine substituents increase polarity compared to non-polar methyl palmitate () but reduce it relative to sulfonylurea herbicides .

Research Findings and Implications

- Pharmaceutical Potential: The fluorine and amino groups suggest utility in drug design, akin to fluorinated benzodiazepines or kinase inhibitors.

- Agrochemical Contrasts: Unlike sulfonylurea esters, this compound lacks the triazine backbone critical for herbicidal activity, limiting its use in agriculture .

- Natural vs. Synthetic: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit structural complexity derived from natural resins, whereas the target compound is synthetically optimized for efficiency .

Biological Activity

Methyl 3-amino-6-fluoro-2-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the 3-position and a fluorine atom at the 6-position. The presence of these functional groups significantly influences its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 197.19 g/mol |

| Functional Groups | Amino (-NH2), Fluoro (-F), Ester (-COO) |

The introduction of fluorine in organic compounds often enhances lipophilicity, which can improve absorption and bioavailability in biological systems.

Pharmacological Potential

This compound has been linked to several pharmacological activities:

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, potentially through interference with microbial resistance mechanisms.

- Analgesic Properties : Similar derivatives have shown promise as analgesics, indicating potential pain-relieving effects.

Interaction Studies

Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. These interactions are crucial for understanding its mechanism of action and therapeutic potential. The binding affinity of this compound to various biological targets is an area of ongoing investigation.

Ames Test for Mutagenicity

The Ames test is widely used to evaluate the mutagenic potential of compounds. This compound has undergone preliminary Ames testing, which assesses its ability to induce mutations in bacterial cultures. Results from similar compounds indicate a need for further testing to clarify its mutagenic potential .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a critical role in its biological activity. A comparative analysis with structurally similar compounds reveals insights into how modifications influence activity:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| Methyl 4-amino-2,5-dimethylbenzoate | Amino group at position 4 | 0.98 |

| Methyl 4-amino-2,6-dimethylbenzoate | Amino group at position 4 | 0.98 |

| Methyl 5-amino-2-methylbenzoate | Amino group at position 5 | 0.92 |

| Methyl 3-bromo-6-fluoro-2-methylbenzoate | Bromine instead of amino group | 0.92 |

This compound stands out due to the unique positioning of its functional groups, which significantly influence its reactivity and biological properties compared to its analogs.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-6-fluoro-2-methylbenzoate?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, triazine intermediates (e.g., 2,4,6-trichlorotriazine) are often reacted with aminobenzoate esters under controlled conditions. A typical procedure involves sequential substitution with phenol derivatives, followed by coupling with methyl 3-aminobenzoate in the presence of DIPEA as a base at 35°C for 26 hours . Fluorination may occur earlier in the synthesis using fluorinating agents like Selectfluor or via direct incorporation of fluorinated precursors.

Q. What spectroscopic methods are used to confirm the structure of this compound?

- 1H NMR : Characteristic peaks for the aromatic protons (e.g., splitting patterns due to fluorine coupling) and methyl/amino groups. For example, methyl ester protons typically appear as a singlet near δ 3.8–4.0 ppm, while aromatic protons adjacent to fluorine show deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns. Reference data from similar fluorinated benzoates (e.g., m/z 154.13 for methyl 3-fluorobenzoate) can aid interpretation .

Q. How is purity assessed during synthesis?

Purity is typically determined via HPLC (C18 column, UV detection at 254 nm) or GC-MS for volatile intermediates. For non-volatile compounds, combustion analysis or 1H NMR integration of impurities (e.g., residual solvents) is employed. Commercial catalogs often report purity >95% using these methods .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

Discrepancies in splitting patterns or chemical shifts may arise from solvent effects, tautomerism, or residual acidic protons. Advanced techniques include:

Q. What factors influence the yield in coupling reactions involving triazine intermediates?

Key variables include:

- Stoichiometry : Excess DIPEA (1.5–2.0 equiv.) improves deprotonation of the amine nucleophile .

- Temperature : Reactions at 35°C balance reactivity and side-product formation. Higher temperatures may accelerate hydrolysis of sensitive intermediates.

- Purification : Precipitation with low-polarity solvents (e.g., LP, hexane/EtOH mixtures) removes unreacted starting materials .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides definitive bond lengths, angles, and stereochemistry. For example, SHELXPRO can model disordered fluorine or methyl groups, which are challenging to resolve spectroscopically . Crystallization conditions (e.g., slow evaporation from EtOH/water) are critical for obtaining high-quality crystals.

Data Contradiction Analysis

Q. How should discrepancies in reported melting points be addressed?

Variations in melting points (e.g., 217–220°C vs. 210–215°C) may arise from polymorphic forms or impurities. Solutions include:

Q. Why do fluorinated derivatives exhibit unexpected reactivity in cross-coupling reactions?

Fluorine’s electronegativity can deactivate aromatic rings toward electrophilic substitution but enhance nucleophilic aromatic substitution (NAS) under specific conditions. For example, steric hindrance from the 2-methyl group in this compound may slow NAS, necessitating longer reaction times or higher catalyst loadings .

Methodological Best Practices

Q. What safety precautions are critical when handling fluorinated aromatic amines?

Q. How can computational modeling aid in predicting synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., Gaussian09) optimize transition states for fluorination or coupling steps. Software like Schrödinger’s Maestro can predict regioselectivity in triazine substitution reactions, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.